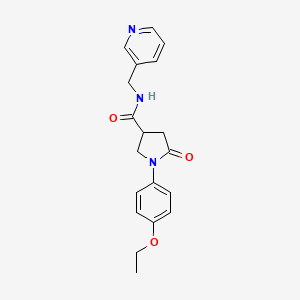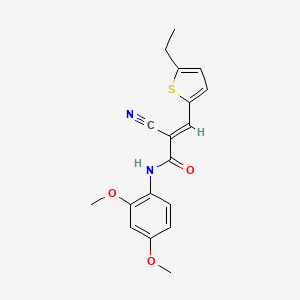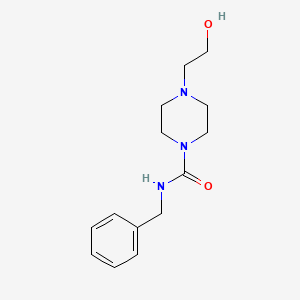
N-(2-fluorophenyl)-3-(phenylsulfonyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluorophenyl)-3-(phenylsulfonyl)propanamide, also known as FSPP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and pharmacology. FSPP is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 337.38 g/mol. In
作用机制
The mechanism of action of N-(2-fluorophenyl)-3-(phenylsulfonyl)propanamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. N-(2-fluorophenyl)-3-(phenylsulfonyl)propanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibitors have been shown to have anticancer and anti-inflammatory effects, and N-(2-fluorophenyl)-3-(phenylsulfonyl)propanamide may exert its effects through this mechanism.
N-(2-fluorophenyl)-3-(phenylsulfonyl)propanamide has also been found to inhibit the activity of protein kinase B (Akt), which is a signaling pathway that is involved in cell survival and proliferation. Inhibition of Akt has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to N-(2-fluorophenyl)-3-(phenylsulfonyl)propanamide's anticancer effects.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-3-(phenylsulfonyl)propanamide has been shown to have a range of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, N-(2-fluorophenyl)-3-(phenylsulfonyl)propanamide has been found to inhibit the activity of carbonic anhydrase (CA), which is an enzyme that regulates the pH of cells and tissues. Inhibition of CA has been shown to have potential applications in the treatment of various diseases, including glaucoma and epilepsy.
N-(2-fluorophenyl)-3-(phenylsulfonyl)propanamide has also been found to inhibit the activity of acetylcholinesterase (AChE), which is an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of N-(2-fluorophenyl)-3-(phenylsulfonyl)propanamide is its potential applications in medicinal chemistry and pharmacology. Its anticancer and anti-inflammatory properties make it a promising candidate for the development of new drugs for the treatment of various diseases.
However, there are also some limitations to the use of N-(2-fluorophenyl)-3-(phenylsulfonyl)propanamide in lab experiments. One of the main limitations is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, N-(2-fluorophenyl)-3-(phenylsulfonyl)propanamide has been found to have low bioavailability, which may limit its effectiveness in some applications.
未来方向
There are several future directions for the study of N-(2-fluorophenyl)-3-(phenylsulfonyl)propanamide. One potential direction is the development of new drugs based on N-(2-fluorophenyl)-3-(phenylsulfonyl)propanamide for the treatment of cancer and other diseases. Another direction is the investigation of the mechanism of action of N-(2-fluorophenyl)-3-(phenylsulfonyl)propanamide, which may lead to the development of new therapeutic targets.
Additionally, the use of N-(2-fluorophenyl)-3-(phenylsulfonyl)propanamide in combination with other drugs may enhance its effectiveness and reduce its limitations. The development of new formulations and delivery methods may also improve the bioavailability and solubility of N-(2-fluorophenyl)-3-(phenylsulfonyl)propanamide, making it a more viable candidate for clinical use.
Conclusion:
In conclusion, N-(2-fluorophenyl)-3-(phenylsulfonyl)propanamide is a compound that has shown significant potential in various fields, including medicinal chemistry and pharmacology. Its anticancer and anti-inflammatory properties make it a promising candidate for the development of new drugs, and its inhibition of various enzymes and signaling pathways may lead to the development of new therapeutic targets. While there are some limitations to the use of N-(2-fluorophenyl)-3-(phenylsulfonyl)propanamide in lab experiments, its future directions hold promise for the development of new treatments for various diseases.
合成方法
The synthesis of N-(2-fluorophenyl)-3-(phenylsulfonyl)propanamide involves the reaction of 2-fluoroaniline with benzene sulfonyl chloride in the presence of a base, followed by the addition of 3-bromopropionyl chloride. The resulting intermediate is then treated with sodium hydroxide to obtain N-(2-fluorophenyl)-3-(phenylsulfonyl)propanamide. The yield of the reaction is typically around 60%, and the purity of the final product can be improved through recrystallization.
科学研究应用
N-(2-fluorophenyl)-3-(phenylsulfonyl)propanamide has been studied extensively for its potential applications in medicinal chemistry and pharmacology. It has been shown to have antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. N-(2-fluorophenyl)-3-(phenylsulfonyl)propanamide has also been found to inhibit the growth of drug-resistant cancer cells, making it a promising candidate for the development of new anticancer drugs.
In addition to its anticancer properties, N-(2-fluorophenyl)-3-(phenylsulfonyl)propanamide has been shown to have anti-inflammatory and analgesic effects. It has been found to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models of inflammation.
属性
IUPAC Name |
3-(benzenesulfonyl)-N-(2-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3S/c16-13-8-4-5-9-14(13)17-15(18)10-11-21(19,20)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHRCFDKCDFOKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-3-(phenylsulfonyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]carbonyl}quinoxalin-2(1H)-one](/img/structure/B5293709.png)
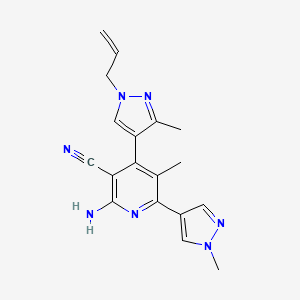

![5-[(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)carbonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5293719.png)
![N-benzyl-1-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)phenyl]methanamine hydrochloride](/img/structure/B5293726.png)
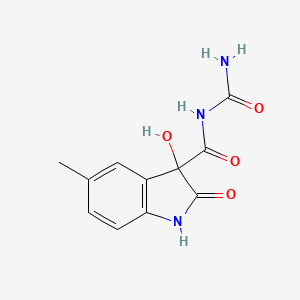
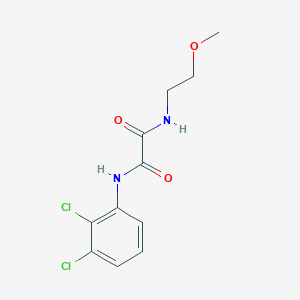
![N-(2-hydroxyethyl)-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-phenylacetamide](/img/structure/B5293749.png)
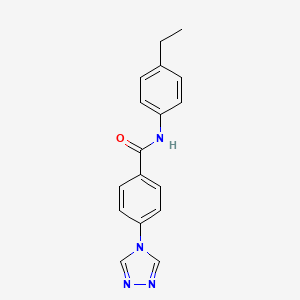
![2-(2-{3-allyl-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5293765.png)

